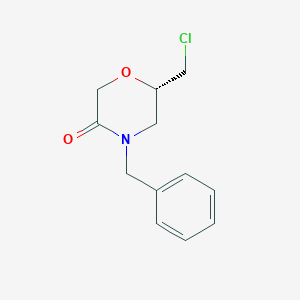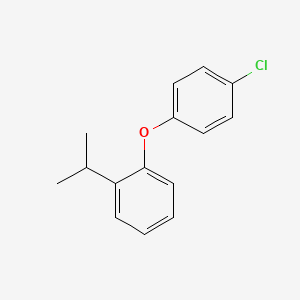
4-Chloro-2'-isopropyldiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2’-isopropyldiphenyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a chlorine atom and an isopropyl group attached to a diphenyl ether structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-isopropyldiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production of ethers, including 4-Chloro-2’-isopropyldiphenyl ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Other industrial methods include the use of homogeneous Bronsted acids and Lewis acid-based transition metals as catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2’-isopropyldiphenyl ether undergoes various chemical reactions, including:
Oxidation: Ethers can form unstable peroxides through autoxidation, a self-propagating process.
Reduction: Reduction reactions typically involve the cleavage of the ether bond.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HI or HBr.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and radical initiators.
Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Strong acids like HI or HBr are employed to cleave the ether bond.
Major Products Formed
Oxidation: Formation of peroxides and other oxidation products.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of alkyl halides and alcohols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2’-isopropyldiphenyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2’-isopropyldiphenyl ether involves its interaction with molecular targets and pathways. The compound can undergo protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2’-isopropyldiphenyl ether can be compared with other ethers such as:
Diethyl ether: Commonly used as a solvent with a simpler structure.
Dipropyl ether: Similar in structure but lacks the chlorine and isopropyl groups.
Anisole (methyl phenyl ether): Contains a methoxy group instead of an isopropyl group.
Eigenschaften
Molekularformel |
C15H15ClO |
|---|---|
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
1-chloro-4-(2-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C15H15ClO/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-11H,1-2H3 |
InChI-Schlüssel |
WEUACCNNARDTLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


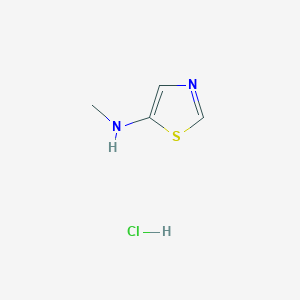


![2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
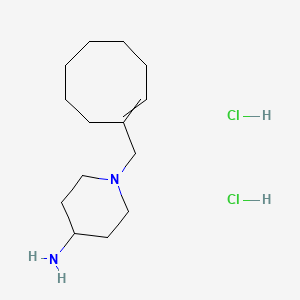
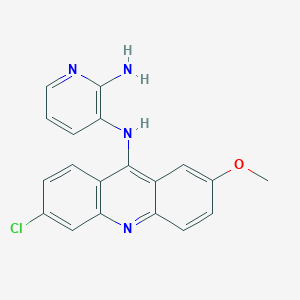
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
